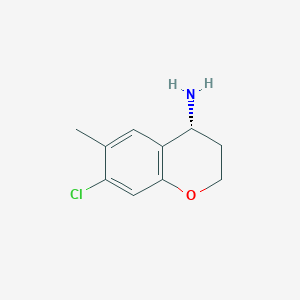
(R)-7-Chloro-6-methylchroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-Chloro-6-methylchroman-4-amine is a chiral organic compound belonging to the chroman family. This compound is characterized by a chroman ring structure with a chlorine atom at the 7th position, a methyl group at the 6th position, and an amine group at the 4th position. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Chloro-6-methylchroman-4-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable phenol derivative with an appropriate aldehyde, followed by chlorination and amination reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of ®-7-Chloro-6-methylchroman-4-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of raw materials, reaction kinetics, and purification techniques to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions: ®-7-Chloro-6-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学研究应用
®-7-Chloro-6-methylchroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of ®-7-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
相似化合物的比较
(S)-7-Chloro-6-methylchroman-4-amine: The enantiomer of the ®-compound, with different spatial arrangement and potentially different biological activities.
7-Chloro-6-methylchroman-4-ol: A hydroxyl derivative with distinct chemical and biological properties.
7-Chloro-6-methylchroman-4-one: A ketone derivative with unique reactivity and applications.
Uniqueness: ®-7-Chloro-6-methylchroman-4-amine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and different pharmacological profiles compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
(4R)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChI 键 |
GOYLEHRXHKRYNO-SECBINFHSA-N |
手性 SMILES |
CC1=CC2=C(C=C1Cl)OCC[C@H]2N |
规范 SMILES |
CC1=CC2=C(C=C1Cl)OCCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


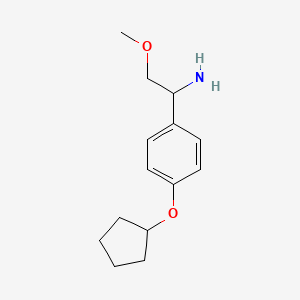
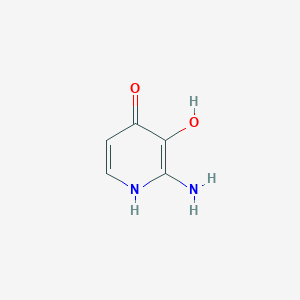
![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine](/img/structure/B15233781.png)
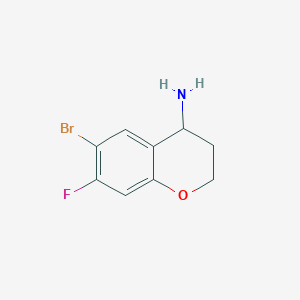
![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
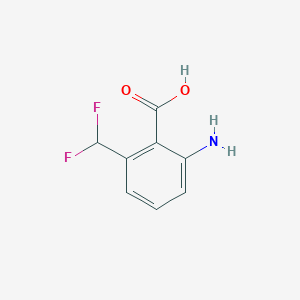
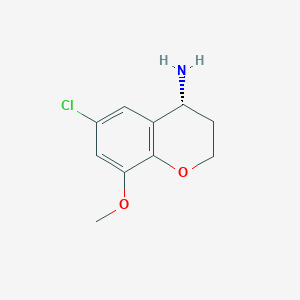
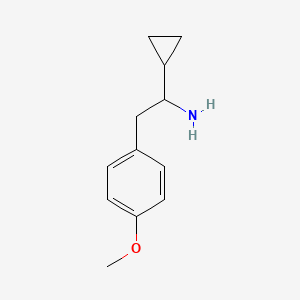
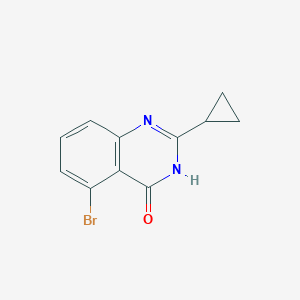
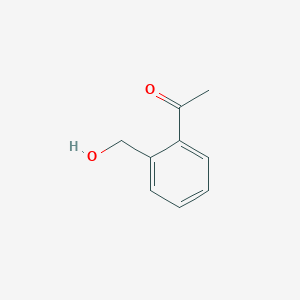
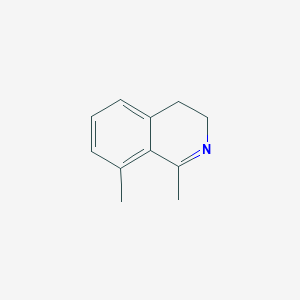
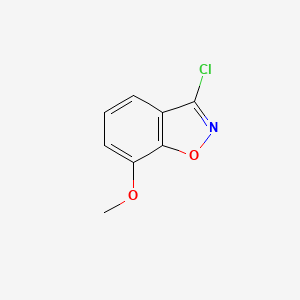
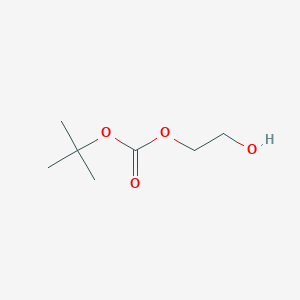
![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
